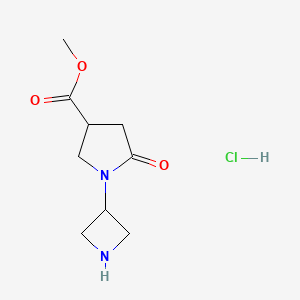

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride

Description

Historical Development of Azetidine-Pyrrolidine Hybrid Structures

The synthesis of azetidine-pyrrolidine hybrids emerged as a strategic focus in the early 21st century, driven by the need for novel scaffolds in medicinal chemistry. Early methodologies relied on 1,3-dipolar cycloaddition reactions, such as the condensation of acenaphthenequinone with sarcosine to generate azomethine ylides, which underwent stereo- and regioselective cycloadditions with dipolarophiles like β-nitrostyrene. These reactions produced spiro-pyrrolidine derivatives with high diastereomeric purity, exemplified by compounds such as spiro-pyrrolidine tethered indenoquinoxaline hybrids.

Advancements in asymmetric catalysis further refined synthetic routes. For instance, Zhao et al. (2019) achieved enantioselective synthesis of spiro-pyrrolines using squaramide catalysts derived from dihydroquinine, enabling precise control over stereochemistry. Concurrently, solvent systems like ionic liquids ([bmim]Br) improved reaction yields and regioselectivity, as demonstrated in the synthesis of fluorinated spiro-oxindole-pyrrolidine derivatives. The development of temperature-dependent isomerization pathways, such as the conversion of azetidines to pyrrolidines via aziridinium intermediates, expanded structural diversity.

Significance in Heterocyclic Medicinal Chemistry

Azetidine-pyrrolidine hybrids occupy a critical niche in drug discovery due to their bioisosteric potential and conformational rigidity. Key pharmacological applications include:

The spirocyclic framework enhances metabolic stability and binding affinity by restricting rotational freedom, as seen in analogs targeting acetylcholinesterase (AChE). Additionally, the azetidine ring’s strain energy facilitates interactions with enzymatic pockets, while the pyrrolidine moiety provides hydrogen-bonding capabilities.

Structural Uniqueness and Molecular Architecture

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate hydrochloride (C~9~H~15~ClN~2~O~3~, MW 235 Da) features a fused bicyclic system with distinct stereoelectronic properties:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~9~H~15~ClN~2~O~3~ | |

| Rotatable bonds | 3 | |

| Hydrogen bond acceptors | 3 | |

| Polar surface area | 59 Ų | |

| LogP | -1.31 |

The compound’s architecture includes:

- A spiro junction at the azetidine C3 position, enforcing orthogonal ring orientations.

- A 5-oxopyrrolidine moiety with a ketone group at C5 and an ester at C3.

- Protonation of the azetidine nitrogen by hydrochloride, enhancing solubility.

This hybrid structure enables dual-target engagement, as demonstrated by spiro-pyrrolidine derivatives inhibiting both AChE and butyrylcholinesterase (BChE).

Research Significance in Drug Discovery Paradigms

The compound’s synthetic flexibility positions it as a versatile scaffold for lead optimization. Key advantages include:

- Stereochemical diversity : Squaramide-catalyzed reactions permit access to enantiomerically pure variants with four contiguous stereocenters.

- Derivatization potential : The ester group at C3 allows straightforward functionalization to amides or carboxylic acids, facilitating SAR studies.

- Ionic liquid compatibility : Reactions in [bmim]Br improve yields (e.g., 90% vs. 86% in methanol) and reduce reaction times.

Ongoing research explores its utility in neurodegenerative disease models, leveraging cholinesterase inhibition data, while its anti-tubercular activity underscores potential applications in infectious disease therapeutics. Commercial availability through suppliers like Enamine and A2B Chem (purity ≥95%) further accelerates preclinical studies.

Properties

IUPAC Name |

methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.ClH/c1-14-9(13)6-2-8(12)11(5-6)7-3-10-4-7;/h6-7,10H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJWZYYTGNCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride typically involves the formation of the azetidine ring followed by the construction of the pyrrolidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted azetidine and pyrrolidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate demonstrate notable antibacterial and antifungal properties. For instance, derivatives of pyrrolidine compounds have shown efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate may also exhibit similar activities .

Anthelmintic Activity

In studies evaluating anthelmintic activity, certain derivatives have been effective against helminths, indicating potential applications in treating parasitic infections. The mechanism of action often involves disrupting the metabolic processes of the parasites, leading to their death .

Neurological Applications

Given its structural similarity to known neuroactive compounds, there is potential for methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate to influence neurotransmitter systems. Compounds with similar frameworks have been studied for their effects on cognitive functions and neuroprotection, suggesting avenues for research in neurodegenerative diseases .

Anticancer Activity

Emerging studies indicate that certain pyrrolidine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Investigations into the specific mechanisms by which these compounds exert their effects are ongoing and may reveal new therapeutic strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives demonstrated that compounds structurally related to methyl 1-(azetidin-3-yl)-5-oxopyrrolidine exhibited significant antimicrobial activity against multi-drug resistant strains, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of related compounds utilized techniques such as NMR spectroscopy and mass spectrometry for characterization. These studies confirmed the successful formation of desired structures and provided insights into their potential biological activities through docking studies .

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrrolidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their structural differences:

Physicochemical and Pharmacological Properties

- Polarity and Solubility : The target’s hydrochloride salt and pyrrolidone ketone improve aqueous solubility compared to tert-butyl-protected analogs (e.g., ). The carboxylic acid analog () may exhibit pH-dependent solubility.

- Selenazole-containing compounds () may exhibit enhanced antioxidant or anticancer properties due to selenium’s redox activity. Isoxazole analogs () with pyrrolidine substituents could target neurological receptors, leveraging the isoxazole’s electronic properties.

Conformational and Crystallographic Considerations

- In contrast, pyrrolidine (5-membered) in allows greater puckering flexibility .

- Hydrogen-bonding patterns in the target’s pyrrolidone and ester groups may differ from phenolic () or carboxylic acid () analogs, influencing crystal packing and stability .

Biological Activity

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the classes of azetidines and pyrrolidines, characterized by an azetidine ring, a pyrrolidine moiety, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 198.22 g/mol .

Research indicates that compounds containing azetidine and pyrrolidine rings often interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, making them potential candidates for drug development in treating diseases such as cancer and neurological disorders .

Key Biological Activities:

- Enzyme Inhibition: Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate has shown the ability to inhibit specific enzymes, influencing metabolic pathways.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate, it is helpful to compare it with other azetidine and pyrrolidine derivatives. The following table summarizes some related compounds and their key differences:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 5-oxopyrrolidine-3-carboxylate | C_{8}H_{11}N_{2}O_{3} | Lacks azetidine ring; simpler structure |

| 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide | C_{11}H_{16}N_{2}O_{2} | Contains an amide instead of an ester; different activity |

| 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile | C_{10}H_{13}N_{2}O | Incorporates a cyclobutyl group; distinct reactivity |

This comparison highlights how variations in structure can impact chemical reactivity and biological activity .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate. One notable study examined its effects on enzyme activity related to metabolic disorders. The findings suggested that this compound could effectively modulate enzyme kinetics, indicating its potential as a therapeutic agent .

Another investigation focused on the neuroprotective properties of similar azetidine derivatives, demonstrating their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases . These findings support the hypothesis that methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate may have similar benefits.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Route 1 : Acylation of azetidine derivatives with activated pyrrolidone esters under anhydrous conditions (e.g., using DCM or THF as solvents). Catalysts like DMAP or HOBt improve coupling efficiency .

- Route 2 : Ring-opening of protected azetidine intermediates followed by esterification. Temperature control (0–25°C) minimizes side reactions like hydrolysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances purity. Adjust pH during salt formation (HCl gas in diethyl ether) to ensure stoichiometric hydrochloride yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm ester (δ ~3.6–3.8 ppm for OCH₃), azetidine (δ ~3.2–4.0 ppm for N–CH₂), and pyrrolidone (δ ~2.5–3.0 ppm for carbonyl-adjacent protons) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and fragmentation patterns to validate the azetidine-pyrrolidone linkage .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect residual solvents .

Q. What are the key considerations for ensuring the stability of this compound under different storage conditions?

- Stability Protocols :

- Storage : Airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation. Avoid exposure to light (use amber vials) .

- Monitoring : Periodic HPLC analysis to detect hydrolysis of the ester group or azetidine ring oxidation. Lyophilization improves long-term stability for aqueous stock solutions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound's reactivity or interaction with biological targets?

- Computational Strategies :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the azetidine nitrogen (nucleophilic sites) and pyrrolidone carbonyl (electrophilic sites). Solvent effects (PCM model) refine reactivity predictions .

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases) via hydrogen bonding (azetidine NH) and hydrophobic interactions (methyl ester). Validate with MD simulations (AMBER) to assess binding stability .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software be applied?

- Crystallography Workflow :

- Crystal Growth : Slow evaporation from ethanol/water (1:1) to obtain single crystals. Challenges include polymorphism and twinning due to flexible azetidine-pyrrolidone linkage .

- SHELX Refinement : Use SHELXL for high-resolution data (Mo-Kα radiation). Define disorder in the azetidine ring using PART and AFIX commands. Hydrogen bonding (e.g., N–H···O=C) is analyzed via PLATON to validate packing motifs .

Q. How do variations in the azetidine or pyrrolidine ring conformations affect the compound's physicochemical properties?

- Conformational Analysis :

- Ring Puckering : Apply Cremer-Pople parameters to quantify azetidine (θ₂, φ₂) and pyrrolidone (θ₃, φ₃) puckering via X-ray data. Planar pyrrolidone enhances solubility, while a twisted azetidine increases steric hindrance .

- Impact on Solubility : MD simulations (GROMACS) correlate puckering angles with solvent-accessible surface area (SASA). Polar surface area >80 Ų predicts improved aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.